molecular formula C11H9NO2 B13127185 1-(6-Hydroxyquinolin-4-yl)ethanone

1-(6-Hydroxyquinolin-4-yl)ethanone

Cat. No.: B13127185
M. Wt: 187.19 g/mol
InChI Key: IJPFIRIIIHZKOB-UHFFFAOYSA-N
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Description

1-(6-Hydroxyquinolin-4-yl)ethanone is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological and pharmacological activities This compound features a quinoline ring with a hydroxy group at the 6th position and an ethanone group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(6-Hydroxyquinolin-4-yl)ethanone can be synthesized through various methods. One common approach involves the reaction of 4-hydroxyquinoline with acetyl chloride in the presence of a base such as pyridine . The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Hydroxyquinolin-4-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

1-(6-Hydroxyquinolin-4-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-Hydroxyquinolin-4-yl)ethanone involves its interaction with various molecular targets. For instance, it may inhibit specific enzymes or interact with cellular receptors, leading to biological effects such as antimicrobial or anticancer activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    4-Hydroxyquinoline: Shares the quinoline core structure but lacks the ethanone group.

    3-Acetylquinoline: Similar structure but with the acetyl group at the 3rd position.

    8-Hydroxyquinoline: Hydroxy group at the 8th position instead of the 6th.

Uniqueness: 1-(6-Hydroxyquinolin-4-yl)ethanone is unique due to the specific positioning of the hydroxy and ethanone groups, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

1-(6-hydroxyquinolin-4-yl)ethanone

InChI

InChI=1S/C11H9NO2/c1-7(13)9-4-5-12-11-3-2-8(14)6-10(9)11/h2-6,14H,1H3

InChI Key

IJPFIRIIIHZKOB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C=C(C=CC2=NC=C1)O

Origin of Product

United States

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